molecular formula C14H18N4O3 B2537494 3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide CAS No. 1797866-66-0

3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide

Cat. No.: B2537494
CAS No.: 1797866-66-0
M. Wt: 290.323
InChI Key: QGDUJYKVDIVANZ-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide group at position 4 connects to a pyrazole ring, which is further functionalized with an oxan-4-yl (tetrahydropyran) group at position 1 (Figure 1). This structural motif is common in medicinal chemistry, where oxazole and pyrazole heterocycles are valued for their metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

3,5-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-13(10(2)21-17-9)14(19)16-11-7-15-18(8-11)12-3-5-20-6-4-12/h7-8,12H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDUJYKVDIVANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the oxazole ring: This step involves the cyclization of an appropriate precursor, such as an α-haloketone, with an amide or nitrile under dehydrating conditions.

    Attachment of the oxan-4-yl group: This can be accomplished through nucleophilic substitution reactions, where the oxan-4-yl group is introduced using a suitable leaving group and a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: It could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Pyrazole-Oxazole Carboxamides
  • Compound 3a (): Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Differences: Replaces the oxan-4-yl group with a phenyl ring and introduces a chloro substituent. Properties: Melting point (133–135°C), molecular weight 403.1 g/mol, and higher nitrogen content (20.86%) compared to the target compound.
  • BK69952 (): Structure: 3,5-Dimethyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1,2-oxazole-4-carboxamide. Key Differences: Substitutes oxan-4-yl with a pyridinyl-pyrrolidinyl group. Molecular weight (286.33 g/mol) is lower than the target compound, suggesting reduced steric bulk .
  • 5-(2-Furyl) Analogue (): Structure: N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide. Key Differences: Replaces oxan-4-yl with a 4-chlorobenzyl group and substitutes the oxazole’s methyl with a furyl ring.
Table 1: Structural and Physical Comparison
Compound Name Substituents (Pyrazole/Oxazole) Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Oxan-4-yl, 3,5-dimethyl ~309.35* Not reported Tetrahydropyran enhances solubility
3a () Phenyl/4-cyano, 3-methyl/5-chloro 403.1 133–135 High nitrogen content, electrophilic
BK69952 () Pyridinyl-pyrrolidinyl 286.33 Not reported Basic nitrogen, lower steric bulk
5-(2-Furyl) Analogue () 4-Chlorobenzyl, furyl ~413.87* Not reported Lipophilic, π-π stacking capability

*Calculated based on molecular formula.

Electronic and Solubility Profiles

  • Oxan-4-yl vs.
  • Chloro vs. Methyl : Chloro substituents (e.g., in 3a) reduce electron density at the pyrazole ring, possibly affecting binding to biological targets .

Biological Activity

3,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Pyrazole ring
  • Oxazole ring
  • Oxane ring

These structural components contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biological pathways.

Key Mechanisms:

  • Inhibition of mTORC1 : Research indicates that related pyrazole compounds can reduce mTORC1 activity, promoting autophagy and potentially offering anticancer properties .
  • Autophagy Modulation : The compound has been shown to disrupt autophagic flux under nutrient-deprived conditions, which may selectively target cancer cells while sparing normal cells .

Biological Activity and Applications

The compound has been studied for various biological activities:

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy:

  • Antiproliferative Effects : Compounds similar to this compound have demonstrated submicromolar antiproliferative activity in cancer cell lines such as MIA PaCa-2 .
  • Mechanism of Action : These compounds may disrupt autophagic processes critical for cancer cell survival under metabolic stress conditions .

Other Biological Activities

The compound's unique structure suggests potential applications beyond oncology:

  • Enzyme Inhibition : The ability to modulate enzyme activity positions it as a candidate for further research in metabolic disorders.

Case Studies and Research Findings

Recent literature provides insights into the biological activity of related compounds:

StudyCompoundFindings
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesShowed submicromolar antiproliferative activity; reduced mTORC1 activity and increased basal autophagy.
4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-olInvestigated for its medicinal chemistry applications; potential use in synthesizing other bioactive molecules.

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